Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)-
Overview
Description
Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- is a diazonium compound known for its vibrant color and utility in various chemical reactions. It is often used in the synthesis of azo dyes, which are widely employed in textile and other industries due to their bright and stable colors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- typically involves the diazotization of 2-methyl-4-aminotoluene followed by coupling with 2-methylaniline. The reaction conditions often require a low temperature to maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It readily couples with phenols and amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and hydroxides. These reactions typically occur under mild acidic or neutral conditions.
Coupling Reactions: These reactions often require an alkaline medium and are facilitated by the presence of catalysts such as copper salts.
Major Products
The major products formed from these reactions include various azo dyes, which are characterized by their intense colors and stability .
Scientific Research Applications
Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: It serves as a staining agent in histology and cytology to visualize cellular components.
Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is employed in the production of pigments, inks, and coatings.
Mechanism of Action
The mechanism by which Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- exerts its effects involves the formation of azo bonds through coupling reactions. These bonds are responsible for the compound’s vibrant color and stability. The molecular targets include nucleophilic sites on phenols and amines, which facilitate the formation of azo compounds .
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium sulfate
- 2-Methylbenzenediazonium chloride
Uniqueness
Compared to similar compounds, Benzenediazonium, 2-methyl-4-((2-methylphenyl)azo)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable azo compounds with intense colors makes it particularly valuable in dye synthesis .
Properties
IUPAC Name |
2-methyl-4-[(2-methylphenyl)diazenyl]benzenediazonium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N4/c1-10-5-3-4-6-14(10)18-17-12-7-8-13(16-15)11(2)9-12/h3-9H,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAZRWOXBIIYRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)[N+]#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067924 | |
Record name | C.I. Azoic Diazo Component 4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35472-85-6 | |
Record name | Fast Garnet GBC | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35472-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-((2-methylphenyl)azo)benzenediazonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035472856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 2-methyl-4-[2-(2-methylphenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Azoic Diazo Component 4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenediazonium, 2-methyl-4-[2-(2-methylphenyl)diazenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-4-((2-METHYLPHENYL)AZO)BENZENEDIAZONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53YFA8NC8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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